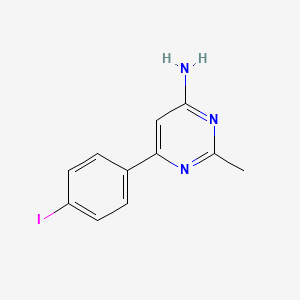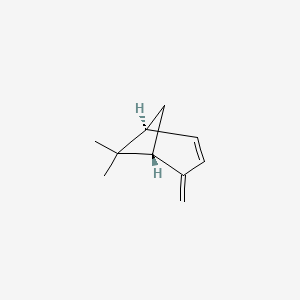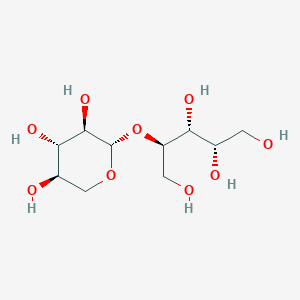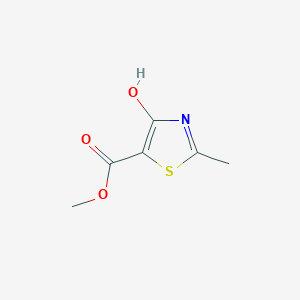
(2-Hydroxy-3,5-dinitrophenyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3,5-dinitrophenyl) acetate is an organic compound characterized by the presence of a phenyl ring substituted with hydroxyl and nitro groups, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-dinitrophenyl) acetate typically involves the nitration of phenolic compounds followed by esterification. One common method involves the nitration of 2-hydroxyacetophenone to form 2-hydroxy-3,5-dinitroacetophenone, which is then esterified with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-3,5-dinitrophenyl) acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various esters and ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-3,5-dinitrophenyl) acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3,5-dinitrophenyl) acetate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer reactions, affecting the compound’s reactivity and interactions with other molecules. The acetate group can be hydrolyzed to release acetic acid, which can further influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-3,5-dinitrobenzaldehyde
- 2-Hydroxy-3,5-dinitrobenzoic acid
- 2-Hydroxy-3,5-dinitrophenylhydrazine
Uniqueness
(2-Hydroxy-3,5-dinitrophenyl) acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6N2O7 |
|---|---|
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
(2-hydroxy-3,5-dinitrophenyl) acetate |
InChI |
InChI=1S/C8H6N2O7/c1-4(11)17-7-3-5(9(13)14)2-6(8(7)12)10(15)16/h2-3,12H,1H3 |
InChI-Schlüssel |
VUILIGNLIOEYHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)








![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13429306.png)
